molecular formula C16H13N3 B2879187 6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline CAS No. 238420-46-7

6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline

カタログ番号: B2879187
CAS番号: 238420-46-7
分子量: 247.301
InChIキー: WKUBCDANAQGKKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline is a heterocyclic compound with a fused ring structure.

作用機序

Target of Action

6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline is a derivative of quinazoline, a class of compounds known to inhibit chromatin-associated proteins in histones . These proteins play a crucial role in gene expression and DNA repair. Quinazoline derivatives have been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . They also target histone deacetylases (HDACs) Zn 2± dependent and kinase receptors .

Mode of Action

The compound interacts with its targets by binding to the active sites of these proteins, thereby inhibiting their function . This interaction leads to changes in the chromatin structure, affecting gene expression and potentially leading to cell death in certain types of cells .

Biochemical Pathways

The inhibition of histone methyltransferase and histone deacetylases affects the methylation and acetylation status of histones . These modifications are key regulators of gene expression, and their disruption can lead to changes in the expression of genes involved in cell growth and survival

Pharmacokinetics

Quinazoline derivatives are generally known for their broad spectrum of pharmacological activities The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would significantly impact its bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of this compound’s action are likely to be dependent on the specific cell type and the expression of its target proteins. In general, the inhibition of histone modifying enzymes can lead to changes in gene expression, potentially inducing cell death in cancer cells .

化学反応の分析

Types of Reactions

6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

類似化合物との比較

Similar Compounds

Similar compounds to 6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline include:

Uniqueness

This compound is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

生物活性

6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, synthetic pathways, and various biological evaluations.

This compound is characterized by a unique structure that facilitates interactions with biological targets. The compound has the following chemical properties:

  • Molecular Formula : C₁₃H₁₂N₂
  • CAS Number : 238420-46-7

The biological activity of this compound primarily involves its interactions with specific receptors and enzymes. Notably:

  • Receptor Interaction : It has been identified as a potential inhibitor of the orexin receptor 1 (OX1R), which is crucial in regulating sleep-wake cycles. By blocking this receptor, the compound may promote sleep and counteract wakefulness induced by other substances.
  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by reducing glucose absorption in the intestine .

Biological Evaluations

Various studies have assessed the biological activity of this compound through in vitro and in vivo experiments.

In Vitro Studies

In vitro studies have demonstrated the compound's potential as an anti-inflammatory agent and its ability to inhibit tumor necrosis factor-alpha (TNF-α) production:

  • Cytotoxicity : The compound was screened for cytotoxic effects against various cell lines and showed no significant toxicity at therapeutic doses .
  • Anti-inflammatory Activity : It exhibited efficacy in inhibiting LPS-induced TNF-α secretion in human promyelocytic cells (HL-60), indicating its potential as an anti-inflammatory drug .

Comparative Analysis

To contextualize the activity of this compound, a comparison with similar compounds is useful:

Compound NameMechanism of ActionBiological Activity
6-Phenyl-benzimidazo[1,2-c]quinazolineTNF-α production inhibitorAnti-inflammatory
Imidazo[1,2-c]quinazolinesα-glucosidase inhibitorAntidiabetic
Quinazolinone derivativesEGFR kinase inhibitorAntitumor

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler organic compounds. A general synthetic route includes:

  • Formation of Benzimidazole : The initial step involves the reaction between o-phenylenediamine and an appropriate carbonyl compound.
  • Cyclization : Subsequent cyclization reactions lead to the formation of the quinazoline core.
  • Ethyl Substitution : Finally, ethyl groups are introduced at specific positions on the benzene ring to yield the desired comp

特性

IUPAC Name

6-ethylbenzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-2-15-17-12-8-4-3-7-11(12)16-18-13-9-5-6-10-14(13)19(15)16/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUBCDANAQGKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。